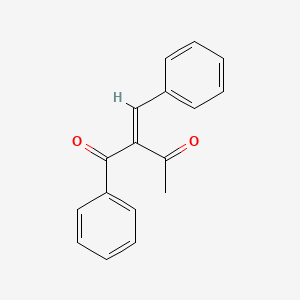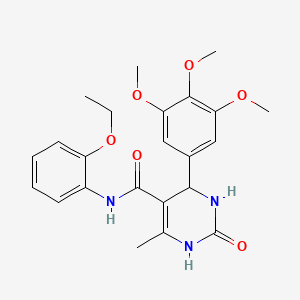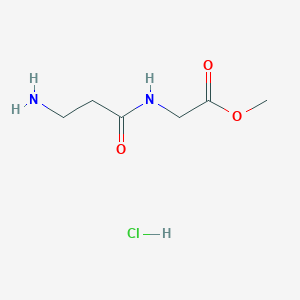![molecular formula C17H16N2OS2 B2679768 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide CAS No. 896352-67-3](/img/structure/B2679768.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
カタログ番号 B2679768
CAS番号:
896352-67-3
分子量: 328.45
InChIキー: CRERAWMSYAROME-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide, commonly known as DMXAA, is a small molecule that has been extensively studied for its potential as an anticancer drug. DMXAA was first discovered in the late 1990s and has since been the subject of numerous preclinical and clinical studies. The purpose of
科学的研究の応用
Anticancer Activity
- Microwave-assisted synthesis of Schiff’s bases containing thiadiazole and benzamide groups has demonstrated promising anticancer activity against various human cancer cell lines. These compounds, synthesized under solvent-free conditions, showed significant growth inhibitory values, indicating their potential as anticancer agents (Tiwari et al., 2017).
Antimicrobial and Anti-inflammatory Properties
- Synthesis of N-(thiazol-2-yl)-3-(N,N-dimethylamino)benzamide and related compounds revealed anti-inflammatory activity, with certain derivatives showing no adverse effect on myocardial function. This study underscores the therapeutic potential of these compounds in inflammation control (Lynch et al., 2006).
Supramolecular Gelators
- N-(thiazol-2-yl) benzamide derivatives have been investigated for their gelation behavior, focusing on the role of methyl functionality and S⋯O interaction. The study highlighted the importance of non-covalent interactions in gelation/non-gelation behavior, providing insights into material science applications (Yadav & Ballabh, 2020).
Corrosion Inhibitors
- Benzothiazole derivatives have been evaluated as corrosion inhibitors for carbon steel in acidic environments. The study found these compounds to offer higher inhibition efficiencies and stability, indicating their utility in protecting industrial materials against corrosion (Hu et al., 2016).
Positron Emission Tomography (PET) Imaging
- Development of benzamide-based ligands for PET imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain. One particular compound showed high binding affinity and was successfully used in PET studies to image mGlu1 receptor distribution in monkey brain (Fujinaga et al., 2012).
特性
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-10-8-9-11(2)15-14(10)18-17(22-15)19-16(20)12-6-4-5-7-13(12)21-3/h4-9H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRERAWMSYAROME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylthio)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
2,3,5,5-Tetramethylhexan-1-amine
2141384-51-0
1-Phenyl-2-benzylidenebutane-1,3-dione
25354-72-7





![[1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B2679692.png)
![(3E)-3-{[(2-bromophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2679693.png)
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a][1,4]diazepin-6-ylmethanol;dihydrochloride](/img/structure/B2679694.png)
![[2-(4-Methoxy-phenyl)-ethyl]-p-tolyl-amine](/img/structure/B2679695.png)
![N-(benzoyloxy)-N-{[5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2679697.png)

![(4-Ethoxyphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2679702.png)

![5-{[(3-chlorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2679704.png)
